molecular formula C11H11N3O B13297756 5-(4-Methylphenoxy)pyrimidin-2-amine

5-(4-Methylphenoxy)pyrimidin-2-amine

Cat. No.: B13297756
M. Wt: 201.22 g/mol
InChI Key: ZGMPFQFVPHWJLR-UHFFFAOYSA-N
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Description

5-(4-Methylphenoxy)pyrimidin-2-amine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a 4-methylphenoxy group at the 5-position and an amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylphenoxy)pyrimidin-2-amine typically involves the reaction of 4-methylphenol with 2-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the chloropyrimidine to form the desired product.

Reaction Conditions:

    Reagents: 4-methylphenol, 2-chloropyrimidine, potassium carbonate

    Solvent: Dimethylformamide (DMF)

    Temperature: 80-100°C

    Time: 12-24 hours

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylphenoxy)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: 5-(4-Carboxyphenoxy)pyrimidin-2-amine

    Reduction: this compound (if starting from a nitro compound)

    Substitution: Various N-substituted derivatives

Scientific Research Applications

5-(4-Methylphenoxy)pyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 5-(4-Methylphenoxy)pyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.

Comparison with Similar Compounds

Similar Compounds

    5-Phenoxypyrimidin-2-amine: Lacks the methyl group, which may affect its binding affinity and selectivity.

    5-(4-Methoxyphenoxy)pyrimidin-2-amine: Contains a methoxy group instead of a methyl group, which can influence its chemical reactivity and biological activity.

    5-(4-Chlorophenoxy)pyrimidin-2-amine: The presence of a chlorine atom can significantly alter its electronic properties and reactivity.

Uniqueness

5-(4-Methylphenoxy)pyrimidin-2-amine is unique due to the presence of the 4-methylphenoxy group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may also influence its binding interactions with target proteins, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

5-(4-methylphenoxy)pyrimidin-2-amine

InChI

InChI=1S/C11H11N3O/c1-8-2-4-9(5-3-8)15-10-6-13-11(12)14-7-10/h2-7H,1H3,(H2,12,13,14)

InChI Key

ZGMPFQFVPHWJLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=CN=C(N=C2)N

Origin of Product

United States

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